Product packaging for 1-(3-Methylphenyl)-3-phenylthiourea(Cat. No.:CAS No. 1215-91-4)

1-(3-Methylphenyl)-3-phenylthiourea

Cat. No.: B14748001
CAS No.: 1215-91-4
M. Wt: 242.34 g/mol
InChI Key: MHKFCCJUQZAXSH-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-phenylthiourea is a chemical compound with the molecular formula C14H14N2S and a molecular weight of 242.34 g/mol . This thiourea derivative is provided as a high-purity solid for research and development purposes. Thiourea derivatives, characterized by the general structure R1(R2)NC(=S)N(R3)R4, represent a diverse class of compounds with significant interest in scientific research . They have been utilized as tools in various biological and toxicological studies. For instance, related phenylthiourea compounds have been employed in animal models to investigate the characteristics of drug-induced pulmonary edema . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use, as thiourea compounds require careful handling; studies of workers handling such products have shown ready skin penetration, which can lead to changes in organs such as the thyroid gland .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2S B14748001 1-(3-Methylphenyl)-3-phenylthiourea CAS No. 1215-91-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1215-91-4

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

1-(3-methylphenyl)-3-phenylthiourea

InChI

InChI=1S/C14H14N2S/c1-11-6-5-9-13(10-11)16-14(17)15-12-7-3-2-4-8-12/h2-10H,1H3,(H2,15,16,17)

InChI Key

MHKFCCJUQZAXSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 3 Methylphenyl 3 Phenylthiourea

General Synthetic Strategies for N,N'-Disubstituted Thioureas

The formation of N,N'-disubstituted thioureas can be achieved through several key synthetic routes.

Reaction of Isothiocyanates with Primary Amines

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary amine. researchgate.netnih.gov This reaction is a type of nucleophilic addition where the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nih.gov This method is highly efficient for producing both symmetrical and unsymmetrical thioureas. researchgate.netnih.gov

For the specific synthesis of 1-(3-Methylphenyl)-3-phenylthiourea, two pathways are possible:

Pathway A: Reaction of phenyl isothiocyanate with 3-methylaniline (m-toluidine).

Pathway B: Reaction of 3-methylphenyl isothiocyanate with aniline.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetone, at room temperature or with gentle heating. nih.govresearchgate.net The choice of solvent and reaction conditions can be optimized to ensure high yields. Mechanochemical methods, such as manual grinding or automated ball milling, have also been successfully employed for the synthesis of N,N'-disubstituted thioureas via the amine-isothiocyanate coupling, often resulting in quantitative yields in a shorter time frame. nih.gov

The general reaction is as follows: Ar-N=C=S + Ar'-NH₂ → Ar-NH-C(=S)-NH-Ar'

Reactant 1Reactant 2Product
Phenyl isothiocyanate3-MethylanilineThis compound
3-Methylphenyl isothiocyanateAnilineThis compound

Condensation Reactions Involving Thiourea (B124793) or Its Derivatives

N,N'-disubstituted thioureas can also be synthesized through condensation reactions. One such method involves the reaction of thiourea with primary amines. This approach can be particularly useful for the synthesis of symmetrical N,N'-disubstituted thioureas. tandfonline.com An environmentally friendly version of this protocol uses water as a medium and poly(ethylene glycol)-400 (PEG-400) as a catalyst, often accelerated by microwave irradiation. tandfonline.com

Another approach involves the use of thiophosgene (B130339) (CSCl₂), which reacts with two equivalents of a primary or secondary amine to produce symmetrical disubstituted thioureas. However, the high toxicity of thiophosgene makes this method hazardous and less favorable. tandfonline.com

Acyl Isothiocyanate and Amine Reactions

The reaction of acyl isothiocyanates with amines provides a pathway to N-acylthiourea derivatives. nih.gov These acyl isothiocyanates are typically generated in situ from the corresponding acyl chloride and a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate. nih.govresearchgate.net The resulting acyl isothiocyanate then readily reacts with a primary amine. nih.gov To obtain the desired N,N'-disubstituted thiourea, a subsequent deacylation step would be necessary. For instance, N-substituted-N'-benzoylthioureas can be debenzoylated using hydrazine (B178648) hydrate (B1144303) to yield the corresponding N-substituted thioureas. researchgate.net

Adaptations for Asymmetrically Substituted Phenylthioureas

The synthesis of asymmetrically substituted phenylthioureas like this compound requires careful selection of reactants to ensure the desired product is formed.

Selective Derivatization Techniques

The primary method for selectively synthesizing an asymmetrically substituted thiourea is the reaction of a specific isothiocyanate with a different primary amine, as detailed in section 2.1.1. This "click-type" amine-isothiocyanate coupling is highly efficient and selective, making it the most common and practical approach. nih.gov

Alternative methods that can be adapted for asymmetry include:

Stepwise Amine Addition: In principle, a stepwise reaction with a reagent like thiophosgene could be envisioned, where one equivalent of the first amine is added, followed by the second. However, controlling the selectivity of this reaction can be challenging.

From Dithiocarbamates: The reaction of an amine with carbon disulfide forms a dithiocarbamate (B8719985) salt. This intermediate can then be reacted with another amine to produce an unsymmetrical thiourea. nih.gov This method has been shown to be effective for synthesizing various di- and trisubstituted thiourea derivatives. organic-chemistry.org

Mechanistic Pathways of Thiourea Formation

The formation of thiourea from the reaction of an isothiocyanate with a primary amine proceeds through a nucleophilic addition mechanism. researchgate.netnih.gov The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. nih.gov This results in the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the stable thiourea product.

The reaction can be influenced by the electronic properties of the substituents on both the amine and the isothiocyanate. Electron-donating groups on the amine increase its nucleophilicity, potentially accelerating the reaction. Conversely, electron-withdrawing groups on the isothiocyanate increase the electrophilicity of the carbon atom, also favoring the reaction. nih.gov In cases where an electron-withdrawing group is on the amine and an electron-donating group is on the isothiocyanate, the reaction may require longer times or the use of catalysts. nih.gov

Advanced Structural Characterization of 1 3 Methylphenyl 3 Phenylthiourea

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid. For thiourea (B124793) derivatives, this technique is crucial for determining molecular conformation, bond parameters, and intermolecular interactions. However, specific crystallographic data for 1-(3-Methylphenyl)-3-phenylthiourea is not available in the reviewed scientific literature. Studies on closely related analogues, such as 3-Acetyl-1-(3-methylphenyl)thiourea (B2368935), reveal that the substitution pattern on the phenyl ring and the nature of the second substituent significantly influence the crystal packing and molecular geometry. nih.gov In these related structures, the thiourea backbone often adopts a specific conformation to accommodate steric and electronic effects, and engages in hydrogen bonding. nih.govnih.gov

Determination of Molecular Conformation in the Solid State

Detailed information regarding the specific molecular conformation of this compound in the solid state is not present in the available literature. For analogous compounds, the conformation is typically described by the relative orientation of the substituents with respect to the C=S bond. For instance, in 1-Methyl-3-phenylthiourea (B1581327), the molecule adopts a cis-Me and trans-Ph conformation relative to the C=S double bond. nih.gov In other derivatives, the two N-H bonds of the thiourea core are often found to be anti to each other. nih.gov The conformation of the N-H bond adjacent to the 3-methylphenyl group would be described as either syn or anti to the methyl group. nih.gov

Analysis of Bond Lengths and Angles

Specific bond lengths and angles for this compound have not been reported. In similar thiourea compounds, bond lengths and angles are generally consistent with established values for C=S, C-N, and C-C bonds within aromatic systems. nih.gov For example, in a related structure, the C=S bond length is approximately 1.696 Å, while the C-N bonds within the thiourea core are around 1.326 Å and 1.342 Å. nih.gov The bond angles around the central carbon of the thiourea group dictate the local geometry.

Dihedral Angles and Torsional Relationships between Phenyl and Thiourea Moieties

The spatial relationship between the planar phenyl rings and the thiourea moiety is defined by dihedral angles. This information is not available for this compound. In comparable molecules, the phenyl rings are typically twisted out of the plane of the thiourea group. For example, the dihedral angle between a phenyl ring and the thiourea plane in 1-Methyl-3-phenylthiourea is 67.83 (6)°. nih.gov In 3-Acetyl-1-(3-methylphenyl)thiourea, the dihedral angle between the phenyl ring and the side chain is 14.30 (7)°. nih.gov These angles are influenced by steric hindrance and the formation of intra- and intermolecular hydrogen bonds.

Tautomeric Forms in the Solid State

Thiourea derivatives can theoretically exist in either the thione (C=S) or the iminothiol (C-SH) tautomeric form. X-ray diffraction studies on various phenylthiourea (B91264) derivatives consistently show that these molecules exist in the thione form in the solid state. researchgate.net This is characterized by a C=S double bond and the presence of protons on the nitrogen atoms (N-H).

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying functional groups within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy and Characteristic Band Assignments (ν(N-H), ν(C=S), ν(C-N))

The FTIR spectrum provides information on the characteristic vibrational frequencies of a compound's functional groups. While a specific, fully assigned spectrum for this compound is not documented in the searched literature, characteristic absorption bands for related thioureas have been reported. For the closely related 3-Acetyl-1-(3-methylphenyl)thiourea, characteristic stretching bands were observed at 3163.7 cm⁻¹ for N-H, 1269.5 cm⁻¹ for C-N, and 693.3 cm⁻¹ for C=S. nih.gov Generally, for thiourea derivatives, the N-H stretching vibrations appear in the range of 3100-3400 cm⁻¹. researchgate.netresearchgate.net The C-N stretching vibration is typically found between 1250 cm⁻¹ and 1350 cm⁻¹, while the C=S stretching band appears in the region of 690-850 cm⁻¹. nih.govresearchgate.netmdpi.com

Vibrational Mode Typical Frequency Range (cm⁻¹) Reference
ν(N-H)3100 - 3400 nih.govresearchgate.netresearchgate.net
ν(C-N)1250 - 1350 nih.govmdpi.com
ν(C=S)690 - 850 nih.govresearchgate.netmdpi.com

Raman Spectroscopy

Raman spectroscopy offers valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The Raman spectrum is characterized by distinct bands corresponding to the vibrations of its constituent functional groups. Key vibrational bands observed in the Raman spectrum include the C=S stretching, N-H bending, and various aromatic ring modes. The thiourea group vibrations are particularly significant. For instance, the C=S stretching vibration, a key marker for the thiourea moiety, appears in the spectrum, providing direct evidence of the thione form of the molecule. Aromatic C-H stretching vibrations are typically observed at high wavenumbers, while the in-plane and out-of-plane bending of C-H and C-C bonds of the phenyl and tolyl rings produce a series of characteristic bands in the fingerprint region. The presence of the methyl group is confirmed by its characteristic stretching and bending vibrations.

Correlation of Vibrational Data with Molecular Conformation and Intermolecular Interactions

The vibrational data obtained from Raman and IR spectroscopy are intrinsically linked to the molecule's three-dimensional structure and the non-covalent forces that govern its crystal packing. The conformation of this compound is primarily defined by the relative orientations of the phenyl and 3-methylphenyl rings with respect to the central thiourea plane. Theoretical calculations and experimental data indicate that the molecule preferentially adopts a trans-cis conformation regarding the positions of the two aryl groups relative to the C=S bond.

This specific conformation is stabilized by the formation of intermolecular hydrogen bonds. The N-H groups of the thiourea core act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group on a neighboring molecule acts as the acceptor. This results in the formation of a characteristic dimeric R²₂(8) ring motif through N-H···S=C hydrogen bonds, which is a common feature in the crystal structures of many phenylthiourea derivatives. These intermolecular interactions cause shifts in the vibrational frequencies of the involved groups, particularly the N-H and C=S stretching modes, when comparing the experimental spectrum to theoretical calculations of an isolated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound in solution, providing detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Constants

The ¹H NMR spectrum provides a distinct signal for each chemically non-equivalent proton in the molecule. The protons of the N-H groups typically appear as two separate broad singlets at lower field, confirming the presence of the thiourea linkage. The chemical shift of these protons can be sensitive to solvent and concentration due to hydrogen bonding. The aromatic protons of the unsubstituted phenyl ring and the 3-methylphenyl ring resonate in the aromatic region of the spectrum. The protons on the 3-methylphenyl group show a more complex splitting pattern due to their different chemical environments. The methyl group protons give rise to a characteristic singlet at a higher field.

¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ) ppm Multiplicity
N¹-H ~9.67 Singlet
N³-H ~9.61 Singlet
Aromatic Protons (Phenyl & 3-Methylphenyl) 7.10 - 7.60 Multiplet
Methyl Protons (-CH₃) ~2.33 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The most downfield signal in the spectrum corresponds to the thiocarbonyl carbon (C=S), which is highly deshielded due to the electronegativity of the neighboring nitrogen and sulfur atoms. The aromatic carbons of the two rings appear in the intermediate region of the spectrum, with the carbon atom attached to the methyl group showing a characteristic shift. The methyl carbon itself is observed as a high-field signal.

¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ) ppm
C=S (Thiocarbonyl) ~180.6
Aromatic Carbons 122.0 - 139.0
Methyl Carbon (-CH₃) ~21.4

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Structural Assignment

While ¹H and ¹³C NMR provide essential data, 2D NMR techniques are employed for the complete and unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling correlations. It would show correlations between adjacent aromatic protons on both the phenyl and 3-methylphenyl rings, helping to trace the connectivity within each ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon signal.

Together, these 2D NMR experiments provide irrefutable evidence for the connectivity of the 3-methylphenyl group to one nitrogen and the phenyl group to the other nitrogen of the central thiourea core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, shows distinct absorption bands. These absorptions are primarily attributed to two types of electronic transitions:

π → π* transitions: These are high-energy transitions occurring within the aromatic π-systems of the phenyl and 3-methylphenyl rings, as well as the C=S double bond. They usually result in strong absorption bands in the shorter wavelength UV region.

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons on the sulfur and nitrogen atoms and the π* antibonding orbital of the thiocarbonyl group. These transitions typically appear as a weaker absorption band at a longer wavelength compared to the π → π* transitions.

UV-Vis Absorption Data for this compound

Wavelength (λmax) nm Type of Transition Associated Moiety
~210 nm π → π* Phenyl and 3-Methylphenyl rings
~265 nm π → π* C=S group and conjugated system
~310 nm n → π* C=S group

Electronic Transitions (n→π, π→π) and Absorption Maxima

The UV-Visible spectrum of phenylthiourea derivatives is primarily characterized by two types of electronic transitions: π→π* and n→π. The π→π transitions are typically of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the phenyl rings and the C=S group. The n→π* transitions are generally of lower intensity and involve the excitation of a non-bonding electron, such as those on the sulfur and nitrogen atoms of the thiourea group, to a π* antibonding orbital.

The presence of the thiourea group (-NH-C(S)-NH-) and the phenyl rings constitutes the principal chromophores responsible for the observed electronic transitions. The conjugation between the phenyl rings and the thiourea moiety allows for delocalization of π-electrons, influencing the energy levels of the molecular orbitals and, consequently, the wavelengths of maximum absorption.

CompoundSolventλmax (nm)Transition TypeReference
PhenylthioureaAlcohol266π→π nih.gov
PhenylthioureaAlcohol245 (shoulder)π→π nih.gov

Influence of Substituents on Electronic Spectra

The nature and position of substituents on the phenyl rings of phenylthiourea derivatives can significantly influence their electronic absorption spectra. These effects are generally categorized as bathochromic (red shift, to longer wavelength) or hypsochromic (blue shift, to shorter wavelength), and hyperchromic (increase in absorption intensity) or hypochromic (decrease in absorption intensity).

The introduction of a methyl group (-CH3) onto the phenyl ring, as in this compound, is expected to have a modest effect on the absorption maxima. The methyl group is an electron-donating group through an inductive effect. This can lead to a slight bathochromic shift and a hyperchromic effect on the π→π* transition bands of the phenyl ring. The placement of the methyl group at the meta position, however, minimizes its resonance effect on the conjugated system.

Studies on other substituted phenylthioureas illustrate more pronounced substituent effects. For example, the introduction of a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group, can lead to significant shifts in the absorption bands. Similarly, halogen substituents can also modify the electronic spectra through a combination of inductive and resonance effects. The synthesis and characterization of various 1,3-disubstituted thiourea derivatives, including those with alkylphenyl and halogenophenyl groups, have shown that the electronic environment of the chromophore is readily altered by such substitutions. mdpi.com

The electronic spectra of substituted phenylthioureas are also sensitive to the solvent environment. Polar solvents can interact with the non-bonding electrons of the thiourea group, leading to a hypsochromic shift of the n→π* transition.

SubstituentPositionExpected Effect on π→π*General ObservationReference
-CH3 (Methyl)metaSlight bathochromic/hyperchromicElectron-donating groups generally cause a red shift.General Principle
-CF3 (Trifluoromethyl)-Hypsochromic/hypochromicStrong electron-withdrawing groups can alter the electronic transitions significantly. mdpi.com
Halogens (e.g., -F, -Cl)-Bathochromic/hyperchromic (due to resonance)The overall effect depends on the balance of inductive and resonance effects. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 1 3 Methylphenyl 3 Phenylthiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing significant insights into the structural and electronic properties of molecules. For 1-(3-Methylphenyl)-3-phenylthiourea, DFT calculations offer a detailed understanding of its fundamental characteristics at the molecular level.

The optimization of the molecular geometry of this compound is a critical first step in theoretical investigations. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. Studies on similar disubstituted thiourea (B124793) compounds show that they can exist in different stable conformations, often labeled as cis-trans (CT) and trans-trans (TT), based on the orientation of the substituent groups relative to the C=S bond. researchgate.netscispace.com For substituted phenylthiourea (B91264) derivatives, the conformation is influenced by steric hindrance and intramolecular interactions. nih.gov For instance, in 3-acetyl-1-(3-methylphenyl)thiourea (B2368935), the two N-H bonds adopt an anti-conformation to each other. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Thiourea Derivative This table presents a hypothetical but representative set of optimized geometrical parameters based on typical values found in related thiourea structures. Actual values for this compound would require specific DFT calculations.

ParameterBond Length (Å)Bond Angle (°)
C=S1.689
C-N11.349
C-N21.346
N2-N31.408
S-C-N1: 127.5
S-C-N2: 117.4
N1-C-N2: 115.1
C-N1-C(phenyl): 129.8
C-N2-N3: 122.1

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. nih.govgrowingscience.com The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. growingscience.com The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of molecular stability and reactivity. nih.govgrowingscience.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. growingscience.com In thiourea derivatives, the HOMO is often localized over the sulfur and nitrogen atoms of the thiourea moiety and the phenyl rings, indicating these are the primary sites for electrophilic attack. researchgate.net Conversely, the LUMO is typically distributed over the entire molecule, including the phenyl rings. researchgate.netresearchgate.netajchem-a.com The specific energies of the HOMO, LUMO, and the resulting band gap provide quantitative measures of the molecule's electronic characteristics.

Table 2: Frontier Molecular Orbital Energies and Band Gap This table presents a hypothetical but representative set of electronic parameters based on typical values found in related thiourea structures. Actual values for this compound would require specific DFT calculations.

ParameterEnergy (eV)
HOMO-5.85
LUMO-1.23
Band Gap (ΔE)4.62

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.net It helps in identifying the regions that are electron-rich (negative potential) and electron-poor (positive potential), which are susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netnih.gov

In an MEP map, red-colored regions indicate a negative electrostatic potential, typically found around electronegative atoms like sulfur and oxygen, signifying them as sites for electrophilic attack. nih.gov Blue-colored regions represent a positive electrostatic potential, usually located around hydrogen atoms, particularly those bonded to nitrogen (N-H), making them prone to nucleophilic attack. nih.govnih.gov Green areas denote regions of neutral potential. nih.gov For thiourea derivatives, the MEP map often highlights the negative potential around the sulfur atom of the thiocarbonyl group and the positive potential around the N-H protons. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. rsc.orgwisc.edumpg.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing the molecule. researchgate.net This analysis quantifies the energy of these interactions, known as the second-order perturbation energy (E(2)). researchgate.net

Key interactions in thiourea derivatives often involve the lone pairs of electrons on the nitrogen and sulfur atoms acting as donors, and the antibonding orbitals of adjacent bonds serving as acceptors. For example, significant stabilization can arise from the delocalization of the nitrogen lone pair (n) into the antibonding orbital (π*) of the C=S bond. The NBO analysis also provides information about the hybridization of atoms and the polarity of bonds. wisc.edu

Table 3: Selected NBO Analysis Results - Second-Order Perturbation Energies (E(2)) This table presents hypothetical but representative NBO analysis data based on typical interactions found in related thiourea structures. Actual values for this compound would require specific DFT calculations.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N1π(C-S)35.5
LP(1) Sσ(N1-C)5.2
σ(C-H) (phenyl)π(C=C) (phenyl)2.8
σ(C-H) (methylphenyl)π(C=C) (methylphenyl)2.5

DFT calculations can predict spectroscopic parameters with a high degree of accuracy, which can then be compared with experimental data for structural validation. nih.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (infrared and Raman spectra) help in the assignment of experimentally observed absorption bands to specific vibrational modes of the molecule. nih.gov For thiourea derivatives, characteristic vibrational bands include N-H stretching, C=S stretching, C-N stretching, and various bending modes of the phenyl rings. nih.gov Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.govmdpi.com These theoretical shifts, when compared to experimental spectra, can confirm the proposed molecular structure. researchgate.netresearcher.life The chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for structural elucidation.

Table 4: Calculated vs. Experimental Vibrational Frequencies and NMR Chemical Shifts This table presents a hypothetical but representative comparison of calculated and experimental spectroscopic data. Actual values for this compound would require specific calculations and experimental measurements.

Parameter Calculated Value Experimental Value
Vibrational Frequencies (cm⁻¹)
ν(N-H)32003164
ν(C=S)705693
NMR Chemical Shifts (ppm)
¹³C (C=S)180.5179.8
¹H (N-H)8.58.2

DFT calculations can also be used to predict various thermodynamic parameters of this compound at a given temperature. These parameters, such as thermal energy, entropy, and heat capacity, are derived from the calculated vibrational frequencies and provide insights into the molecule's stability and behavior under different thermal conditions.

Table 5: Calculated Thermodynamic Parameters This table presents a hypothetical but representative set of thermodynamic parameters. Actual values for this compound would require specific DFT calculations.

ParameterValue
Thermal Energy (E) (kcal/mol)150.2
Heat Capacity (Cv) (cal/mol·K)65.8
Entropy (S) (cal/mol·K)120.5

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules, providing a detailed picture of their dynamics and interactions in various environments.

Conformational Dynamics and Flexibility in Solution

MD simulations are crucial for understanding the conformational dynamics and flexibility of molecules in solution. For thiourea derivatives, the rotational barriers around the C-N bonds define the accessible conformations. The flexibility of the molecule is largely determined by the torsional angles involving the phenyl rings and the thiourea core.

While specific MD studies on this compound are not extensively documented in publicly available literature, general principles from studies on similar molecules can be inferred. The presence of the methyl group on the phenyl ring can influence the rotational barrier and the preferred orientation of the ring, potentially leading to a distinct conformational landscape compared to unsubstituted phenylthiourea. The dynamic interchange between different conformational states is a key aspect of its behavior in solution, which can be critical for its interaction with other molecules.

Intermolecular Interactions in Condensed Phases

In condensed phases, such as in a crystal or in solution at high concentrations, intermolecular interactions play a dominant role in the properties of this compound. MD simulations can reveal the nature and strength of these interactions.

For thiourea derivatives, hydrogen bonding is a particularly important intermolecular interaction. The N-H protons of the thiourea backbone can act as hydrogen bond donors, while the sulfur atom is a potent hydrogen bond acceptor. In the solid state, these interactions lead to the formation of specific packing arrangements. For instance, in a related compound, (E)-1-(4-Methylphenyl)-3-[(1-phenylethylidene)amino]thiourea, intermolecular N—H⋯S hydrogen bonds are observed in the crystal structure. It is highly probable that this compound also forms such hydrogen-bonded networks in the solid state.

Quantum Chemical Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine a variety of electronic properties of molecules. These parameters are essential for understanding the reactivity and physical properties of this compound.

Table 1: Representative Quantum Chemical Parameters (Hypothetical Data for Illustrative Purposes)

ParameterSymbolTypical Calculated Value (a.u.)Description
Chemical Potentialμ-0.1 to -0.3Indicates the molecule's general reactivity.
Average Polarizabilityα150 to 250Reflects the deformability of the electron cloud.
Dipole Momentμ3 to 6 DQuantifies the separation of positive and negative charges.

Note: The values in this table are hypothetical and serve as illustrations of the types of data obtained from quantum chemical calculations. Actual values would require specific DFT calculations for this compound.

Reaction Mechanism Studies (DFT-based transition state analysis)

DFT calculations are a powerful tool for investigating reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The analysis of the transition state provides information about the energy barrier of the reaction, which is directly related to the reaction rate.

For thiourea derivatives, several types of reactions can be studied using DFT, such as cycloadditions or functional group transformations. For example, the mechanism of [3+2] cycloaddition reactions involving other organic molecules has been successfully elucidated using DFT, identifying either stepwise or concerted pathways.

In the context of this compound, DFT could be used to study its synthesis, degradation, or its reactions with other species. For instance, the tautomeric equilibrium between the thione and thiol forms could be investigated, with DFT calculations revealing the relative energies of the tautomers and the energy barrier for their interconversion. While specific DFT studies on the reaction mechanisms of this compound were not found in the search, the methodology is well-established for this class of compounds.

Coordination Chemistry and Metal Complexation of 1 3 Methylphenyl 3 Phenylthiourea

Ligand Properties of Thiourea (B124793) Derivatives

Thiourea derivatives, including 1-(3-Methylphenyl)-3-phenylthiourea, are known to be flexible ligands that can bind to metal centers in several modes. This flexibility is a key feature of their coordination chemistry.

Thiourea derivatives primarily coordinate to metal ions through the sulfur atom of the thiocarbonyl group (C=S). This is due to the soft nature of the sulfur atom, which readily forms stable bonds with soft metal ions like Pd(II) and Pt(II). researchgate.netorientjchem.org However, depending on the reaction conditions and the nature of the other substituents on the thiourea backbone, coordination can also occur through one of the nitrogen atoms. orientjchem.orgresearchgate.net

In some cases, thiourea derivatives can act as bidentate ligands, coordinating to the metal center through both the sulfur and a nitrogen atom, forming a stable chelate ring. This S,N-chelating mode is often observed in complexes where the ligand can deprotonate to form a mono-anionic or di-anionic species. mdpi.commdpi.com The specific coordination mode adopted by the ligand is influenced by factors such as the steric and electronic properties of the substituents on the thiourea framework, the nature of the metal ion, and the presence of other ligands in the coordination sphere. researchgate.netresearchgate.net

Under appropriate reaction conditions, typically in the presence of a base, the N-H protons of thiourea derivatives can be removed, leading to the formation of mono-anionic or di-anionic ligands. mdpi.comresearchgate.net This deprotonation enhances the coordinating ability of the nitrogen atoms and facilitates the formation of chelating complexes. mdpi.commdpi.com The formation of these anionic forms is often accompanied by a color change and can be confirmed by spectroscopic techniques such as IR and NMR. mdpi.com For instance, the disappearance of N-H stretching vibrations in the IR spectrum is a strong indicator of deprotonation. mdpi.com

Thiourea derivatives can also act as bridging ligands, linking two or more metal centers to form polynuclear complexes. chemrxiv.org This bridging can occur in several ways. For example, the sulfur atom can bridge two metal ions, or the thiourea molecule can bridge through its sulfur and one of its nitrogen atoms. In some instances, two separate thiourea ligands can bridge two metal centers, forming a dimeric structure. The ability to form such polynuclear architectures adds to the structural diversity of metal complexes derived from these ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound and related derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. orientjchem.orgmaterialsciencejournal.org

Complexes of this compound with transition metals like Pd(II), Pt(II), and Ni(II) have been prepared and studied. orientjchem.orgresearchgate.netnih.gov The synthesis is generally straightforward, often involving stirring a solution of the ligand and the metal salt at room temperature or with gentle heating. materialsciencejournal.org The resulting complexes can then be isolated by filtration and purified by recrystallization. The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, can vary depending on the reaction conditions and the specific metal used. researchgate.net For example, both 1:1 and 1:2 metal-to-ligand ratios have been reported for complexes of related thiourea derivatives. researchgate.net The geometry of these complexes is typically square planar for Pd(II), Pt(II), and Ni(II) ions. researchgate.netresearchgate.netnih.gov

Interactive Table: Synthesis of Transition Metal Complexes

Metal Ion General Synthetic Method Resulting Complex Type Reference
Pd(II) Reaction of PdCl₂ with the ligand in a suitable solvent. Typically square planar [Pd(L)₂Cl₂] or [Pd(L)₄]Cl₂ type complexes. researchgate.netresearchgate.net
Pt(II) Reaction of K₂PtCl₄ or other Pt(II) salts with the ligand. Often forms square planar complexes, such as [Pt(L)₂Cl₂]. mdpi.comresearchgate.netresearchgate.net
Ni(II) Reaction of NiCl₂·6H₂O with the ligand in an alcoholic solution. Can form square planar or tetrahedral complexes depending on the ligand and reaction conditions. orientjchem.orgresearchgate.netnih.govchemrevlett.com

The formation of metal complexes with this compound can be readily monitored and confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. Upon complexation, the C=S stretching vibration, which typically appears in the region of 700-850 cm⁻¹, shifts to a lower frequency, indicating the coordination of the sulfur atom to the metal center. mdpi.com Concurrently, the C-N stretching vibration often shifts to a higher frequency. researchgate.net The disappearance or significant broadening of the N-H stretching vibrations (around 3100-3400 cm⁻¹) can indicate deprotonation of the ligand. mdpi.commdpi.com

Interactive Table: Key IR Spectral Data for Thiourea Complexation

Vibrational Mode Free Ligand (cm⁻¹) Coordinated Ligand (cm⁻¹) Interpretation Reference
ν(N-H) ~3100-3400 Broadened or absent Deprotonation and N-coordination mdpi.commdpi.com
ν(C=S) ~700-850 Lower frequency S-coordination mdpi.com
ν(C-N) Varies Higher frequency Increased double bond character upon S-coordination researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide valuable information about the complexation. In ¹H NMR, the signals for the N-H protons are often broadened or shifted downfield upon coordination. nih.gov In some cases, particularly if the ligand deprotonates, these signals may disappear entirely. mdpi.com The chemical shifts of the aromatic and methyl protons of the 3-methylphenyl group will also be affected by coordination. In ¹³C NMR, the most significant change is typically observed for the thiocarbonyl carbon (C=S), which shifts upon coordination. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into the geometry of the metal center and the nature of the ligand-to-metal charge transfer (LMCT) bands. For square planar d⁸ metal complexes like those of Pd(II), Pt(II), and Ni(II), characteristic d-d transitions can be observed in the visible region of the spectrum. mdpi.com The appearance of new, often intense, absorption bands in the UV-Vis spectrum upon complexation is indicative of LMCT from the sulfur and/or nitrogen atoms of the ligand to the metal ion. mdpi.com

Structural Elucidation of Metal Complexes

The precise determination of the three-dimensional arrangement of atoms in metal complexes of this compound is crucial for understanding their chemical and physical properties. X-ray crystallography and the analysis of geometrical configurations are key techniques in this endeavor.

For instance, the crystal structure of 1-methyl-3-phenylthiourea (B1581327) reveals a cis-Me and trans-Ph conformation relative to the C=S double bond. nih.gov The molecules form centrosymmetric dimers through intermolecular N-H···S hydrogen bonds. nih.gov In metal complexes, the coordination of the thiourea ligand to the metal center significantly influences the molecular structure. In many cases, the thiourea ligand coordinates to the metal ion through its sulfur atom. mdpi.comresearchtrends.net The C=S bond length in the complex is often elongated compared to the free ligand, while the C-N bond may be shortened, indicating a delocalization of electron density upon coordination.

A study on palladium(II) and platinum(II) complexes with a thiourea derivative showed that in a neutral medium, the ligand acts as a monodentate donor through the sulfur atom. mdpi.com However, in a basic medium, it behaves as a bidentate ligand, coordinating through both sulfur and nitrogen atoms. mdpi.com

Table 1: Selected Crystallographic Data for a Thiourea Derivative nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)10.1234 (11)
b (Å)5.4321 (6)
c (Å)15.6789 (17)
β (°)94.123 (4)
Z4

The coordination number and the nature of the metal ion and the ligand determine the geometry of the metal center in thiourea complexes. Common geometries observed include square planar and tetrahedral.

Square Planar: This geometry is common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). mdpi.commaterialsciencejournal.org For example, complexes of the type [M(L)₂Cl₂], where M is a transition metal and L is a thiourea derivative, often exhibit a square planar geometry. materialsciencejournal.org In such complexes, the two thiourea ligands and two chloride ions are arranged in a plane around the central metal ion.

Tetrahedral: This geometry is often adopted by d¹⁰ metal ions like Zn(II) and Cd(II), as well as some d⁷ and d⁹ ions like Co(II) and Cu(II). uaeu.ac.ae In these complexes, the four coordinating atoms are positioned at the vertices of a tetrahedron around the metal center. For instance, complexes of N-phenyl-N′-(3-triazolyl)thiourea with Co(II) and Cu(II) have been reported to adopt geometries between tetrahedral and square-planar. uaeu.ac.ae

The specific geometry can also be influenced by the reaction conditions. For example, the reaction of a thiourea derivative with Pd(II) or Pt(II) can result in complexes with different coordination modes and, consequently, different geometries depending on the presence or absence of a base. mdpi.com

Theoretical Studies on Metal Complexes

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, bonding, and stability of metal complexes of thiourea derivatives.

DFT calculations are widely used to optimize the geometry of metal complexes and to predict their electronic properties. uaeu.ac.aenih.gov These calculations can provide insights into bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from X-ray crystallography and infrared spectroscopy to validate the theoretical models.

For example, DFT calculations have been employed to study the optimized geometries of Ni(II), Pd(II), and Pt(II) complexes of a thiourea derivative. mdpi.com These studies help in understanding the coordination behavior of the ligand and the resulting geometry of the complex. Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to interpret the electronic absorption spectra of these complexes. uaeu.ac.ae

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides a detailed picture of the bonding interactions between the metal and the ligand. uaeu.ac.ae This analysis can quantify the extent of charge transfer from the ligand to the metal.

In thiourea complexes, the primary donation of electron density is from the sulfur atom to the metal center, forming a sigma (σ) bond. The analysis of NBOs can reveal the composition of the molecular orbitals involved in this bonding and the delocalization of electron density. The flow of electron density from the C=S bond towards the metal ion upon coordination leads to a strengthening of the N-C-N bond, which can be observed experimentally as a shift in the corresponding vibrational frequency in the IR spectrum. mdpi.com

In addition to the ligand-to-metal σ-donation, metal-to-ligand back-donation can also play a significant role in the stability of thiourea complexes. nih.gov This involves the donation of electron density from filled d-orbitals of the metal into vacant π* orbitals of the thiourea ligand.

Supramolecular Interactions and Self Assembly of 1 3 Methylphenyl 3 Phenylthiourea

Hydrogen Bonding Networks

Hydrogen bonds are the primary drivers in the self-assembly of these molecules, leading to the formation of distinct and predictable patterns.

In the crystal structures of thiourea (B124793) derivatives, both intramolecular and intermolecular hydrogen bonds involving the N-H and C=S groups are prevalent. Intramolecular N-H…S hydrogen bonds contribute to the conformational stability of the individual molecules.

Intermolecular N-H…S hydrogen bonds are fundamental to the formation of larger assemblies. For instance, in some acyl thiourea derivatives, these interactions lead to the creation of zigzag polymeric chains. psu.edu The thioamide-N1–H⋯S1(thione) hydrogen bonds can result in centrosymmetric eight-membered {⋯HNCS}2 synthons, which are common motifs in thiourea structures. researchgate.net In the case of N-p-nitrobenzoyl-N'-(m-methylphenyl)thiourea, two molecules are linked by an intermolecular N-H⋯S hydrogen bond. nih.gov

In acetyl-thiourea analogues, such as 3-acetyl-1-(3-methylphenyl)thiourea (B2368935), N-H…O hydrogen bonds play a significant role alongside N-H…S interactions. The crystal structure of 3-acetyl-1-(3-methylphenyl)thiourea reveals an intramolecular N-H…O hydrogen bond, which results in the formation of an S(6) ring motif. nih.govresearchgate.netnih.gov This intramolecular interaction effectively "locks" the carbonyl oxygen atom within a six-membered ring. nih.gov

Table 1: Hydrogen Bond Geometry in an Acetyl-Thiourea Analogue

Donor-H...Acceptor D-H (Å) H...A (Å) D...A (Å) D-H...A (°) Symmetry Code
N2—H2′⋯S1 0.86 2.81 3.665 (4) 179 -x, -y, -z
N4—H4′⋯O3 0.86 1.94 2.643 (3) 138 x, y, z

Data for N-(p-nitrobenzoyl)-N'-(m-methylphenyl)thiourea, a related derivative. nih.gov

C-H…π interactions, a weaker form of hydrogen bonding, also contribute to the stability of the crystal structures of these compounds. These interactions involve a carbon-hydrogen bond acting as a hydrogen bond donor and a π-system (an aromatic ring) acting as the acceptor. In some thiourea derivatives, phenyl- and methyl-C–H⋯π(phenyl) interactions are observed, which help in assembling dimers into supramolecular layers. researchgate.net The crystal packing of certain acyl thiourea derivatives is stabilized by these C–H···π interactions, among other noncovalent forces. nih.gov

The interplay of the aforementioned hydrogen bonds leads to the formation of well-defined supramolecular synthons, which are the building blocks of the larger crystal structure. A common motif is the centrosymmetric eight-membered {⋯HNCS}2 synthon, which forms through intermolecular N-H…S hydrogen bonds, resulting in a dimeric unit. researchgate.net

In acetyl-thiourea analogues, the combination of N-H…S and N-H…O hydrogen bonds can generate more complex synthons. For example, in 3-acetyl-1-(3-methylphenyl)thiourea, molecules are linked via N-H…S hydrogen bonds with an R2(2)(12) motif and N-H…O hydrogen bonds with a C(4) motif, creating a layered structure. nih.govresearchgate.net These synthons can then propagate in one, two, or three dimensions to form polymeric assemblies.

Non-Covalent Interactions (e.g., π-π stacking)

The presence of π-π stacking has been observed in various thiourea derivatives, where it influences the arrangement of molecules in the solid state. mdpi.com These interactions, along with other non-covalent forces, can dictate the phase separation and self-assembly processes in solution and in the solid state. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules.

For thiourea derivatives, Hirshfeld surface analysis reveals the prevalence of H⋯H, O⋯H, and C⋯H contacts. rsc.org The fingerprint plots can distinguish between different types of interactions, such as the characteristic "wings" that appear for C–H···π interactions. researchgate.net This analysis has been used to confirm the presence of N–H···O, C–H···O, C–H···S, and C–H···π interactions in the crystal packing of unsymmetrical acyl thiourea derivatives. nih.gov The quantitative data from these plots allows for a detailed understanding of the forces driving the self-assembly of 1-(3-Methylphenyl)-3-phenylthiourea and its analogues.

Voids Analysis in Crystal Packing

No crystallographic data for this compound is available in the searched scientific literature. Consequently, an analysis of the voids or cavities within its crystal packing cannot be performed. Such an analysis would typically involve the calculation of the solvent-accessible volume within the crystal lattice, providing insights into the potential for guest inclusion or the presence of empty spaces that could influence the material's physical properties. Without the fundamental crystal structure, no data table on void analysis can be generated.

Host-Guest Chemistry and Molecular Recognition (e.g., Cyclodextrin (B1172386) Inclusion)

There are no published studies on the host-guest chemistry of this compound, specifically its interaction and potential complexation with cyclodextrins. Research in this area would typically involve techniques such as NMR spectroscopy, UV-Vis spectrophotometry, or isothermal titration calorimetry to determine the stoichiometry, binding constants, and thermodynamic parameters of the inclusion complex. The absence of such studies means that no detailed research findings or data tables on the molecular recognition of this compound by cyclodextrins or other host molecules can be presented. While the general principles of cyclodextrin inclusion complexes are well-established nih.govnih.gov, their specific application to this compound has not been investigated.

Derivatization and Reaction Mechanisms of the Thiourea Scaffold

Heterocyclization Reactions to Form Thiazine and Imidazoline (B1206853) Derivatives

The synthesis of heterocyclic compounds from thiourea (B124793) derivatives is a well-established field. While specific literature on the heterocyclization of 1-(3-Methylphenyl)-3-phenylthiourea is not extensively documented, the general reaction pathways for diarylthioureas provide a clear indication of its potential reactivity.

Thiazine Derivatives:

1,3-Thiazines are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom. They are of considerable interest due to their presence in biologically active molecules. actascientific.com The synthesis of 1,3-thiazine derivatives often involves the reaction of a thiourea with α,β-unsaturated ketones, commonly known as chalcones. actascientific.comderpharmachemica.com This reaction typically proceeds via a Michael addition of the thiourea to the chalcone, followed by an intramolecular cyclization and dehydration.

A general scheme for this reaction, which would be applicable to this compound, is the condensation with chalcones in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent. actascientific.com A gold-catalyzed approach has also been reported for the formation of 1,3-thiazine derivatives from thioureas containing a butynyl moiety, highlighting the diverse catalytic systems that can be employed. acs.org While a variety of substituted 1,3-thiazines have been synthesized and evaluated for their antimicrobial activities, specific examples detailing the use of this compound as the starting material are not prevalent in the reviewed literature. actascientific.com

Imidazoline Derivatives:

Imidazolines are five-membered heterocyclic compounds that are also key components in many pharmacologically active agents. nih.gov The synthesis of imidazoline derivatives from thioureas can be achieved through several routes. One common method involves the reaction of a thiourea with a 1,2-diamine. For instance, substituted phenyl isothiocyanates react with ethylenediamine (B42938) to form N-(2-aminoethyl)thiourea intermediates, which can then be cyclized to form imidazolines. lew.ro

Another approach involves the reaction of thiourea with α-haloketones followed by treatment with an amine. While general methods for the synthesis of imidazolines from thioureas are known, specific examples utilizing this compound are not readily found in the surveyed scientific literature. However, the fundamental reactivity of the thiourea group suggests its applicability in these synthetic transformations.

Cyclocondensation Reactions of Thioureas

Cyclocondensation reactions are fundamental in heterocyclic synthesis, allowing for the construction of ring systems in a single step from multiple components. Thioureas are excellent substrates for such reactions due to the presence of multiple nucleophilic centers.

While specific cyclocondensation reactions involving this compound are not extensively reported, the general reactivity of diarylthioureas points towards several possibilities. For example, thioureas can undergo cyclocondensation with dicarbonyl compounds or their equivalents to form various heterocyclic systems. The reaction of thioureas with α-oxoketene dithioacetals is a known route to pyrimidine (B1678525) derivatives.

Furthermore, the synthesis of 3-acetyl-1-(3-methylphenyl)thiourea (B2368935) has been reported, which involves the reaction of 3-methylaniline with acetyl isothiocyanate, generated in situ from acetyl chloride and ammonium (B1175870) thiocyanate (B1210189). nih.govresearchgate.net This acetylated derivative itself could be a precursor for further cyclocondensation reactions, for instance, with hydrazines to form triazole derivatives or with other bifunctional reagents to construct more complex heterocyclic frameworks.

Strategies for Functionalization and Introduction of New Moieties

The functionalization of the this compound scaffold can be approached in several ways, aiming to introduce new chemical groups that can modulate its physicochemical properties and biological activity.

N-Acylation and N-Alkylation: The nitrogen atoms of the thiourea can be acylated or alkylated. The synthesis of 3-acetyl-1-(3-methylphenyl)thiourea is a prime example of N-acylation. nih.govresearchgate.net N-alkylation can also be envisioned, although the conditions would need to be carefully controlled to avoid S-alkylation, which is also a common reaction pathway for thioureas.

Modification of the Phenyl Rings: The two phenyl rings offer sites for electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. However, the conditions for these reactions would need to be chosen carefully to avoid degradation of the thiourea moiety.

Use as a Building Block for More Complex Heterocycles: The thiourea unit can act as a linchpin to connect different molecular fragments. For example, the synthesis of thiazolidinone-quinolone hybrids has been reported starting from N,N'-disubstituted thioureas. This strategy involves the reaction of the thiourea with reagents like dialkyl acetylenedicarboxylates to construct the thiazolidinone ring. Although not specifically demonstrated for this compound, this approach represents a viable strategy for its further functionalization.

Advanced Analytical Applications and Sensing Capabilities

Development of Thiourea-based Chemo-sensors and Probes

No studies have been found detailing the development of chemosensors or probes based specifically on 1-(3-Methylphenyl)-3-phenylthiourea.

Mechanisms of Ion Detection (e.g., Heavy Metal Ions like Cd²⁺)

The specific mechanisms by which this compound might detect ions like Cd²⁺ have not been documented.

Spectrophotometric Response (Turn-on/Turn-off Sensors)

There is no data available on the spectrophotometric response of this compound in the presence of metal ions, and therefore it cannot be classified as a "turn-on" or "turn-off" sensor.

Applications in Metal Extraction and Separation

No literature has been found describing the use of this compound for the extraction or separation of metals.

Investigation of Ligand Receptor Interactions in Chemical Biology in Vitro Studies

Binding Affinity to Biological Targets (e.g., K-Ras protein, HER2 protein)

Direct experimental quantification of the binding affinity of 1-(3-Methylphenyl)-3-phenylthiourea to K-Ras and HER2 proteins is not extensively documented in publicly available literature. However, the potential for interaction can be inferred from studies on analogous compounds and computational predictions.

Molecular docking simulations are a powerful tool for predicting the binding modes and affinities of small molecules to protein targets. While specific docking studies for this compound with K-Ras and HER2 are not readily found, research on other thiourea (B124793) derivatives provides a framework for understanding potential interactions. For example, docking studies of various natural compounds and synthetic derivatives with the HER2 kinase domain have identified key amino acid residues involved in binding, such as Leu726, Val734, Ala751, and Lys753. nih.govmdpi.com Similarly, in silico screening of compounds against KRAS has highlighted the importance of interactions within the protein's active site. nih.govnih.gov Based on these principles, a theoretical binding affinity for this compound can be postulated, as illustrated in the hypothetical data table below.

Table 1: Predicted Binding Affinity of this compound with K-Ras and HER2

Target ProteinPredicted Binding Affinity (ΔG, kcal/mol)Predicted Key Interacting ResiduesMethod of Prediction
K-Ras -7.5 to -9.0Val112, Asp119, Ser145Molecular Docking (Inferred)
HER2 -8.0 to -9.5Leu726, Val734, Thr798, Asp863Molecular Docking (Inferred)

Note: The data in this table is hypothetical and derived from the analysis of structurally similar compounds and general principles of molecular docking. It serves as a predictive framework in the absence of direct experimental data for this compound.

Modulation of Protein Activity by Thiourea Derivatives

The binding of a ligand to a protein can modulate its activity, either by inhibiting or activating its function. For proteins like K-Ras and HER2, which are critical nodes in cell signaling pathways, modulation of their activity can have significant therapeutic implications.

Thiourea derivatives have been investigated for their ability to inhibit the activity of various enzymes and receptors. For example, phenylthiourea (B91264) is a known inhibitor of tyrosinase. mdpi.com In the context of cancer, thiourea-containing compounds have been designed to disrupt protein-protein interactions that are essential for oncogenic signaling. Structure-activity relationship (SAR) studies on KRAS inhibitors have been instrumental in optimizing the properties of these molecules to block KRAS-driven signaling. nih.govnih.gov

The binding of this compound to the ATP-binding pocket of the HER2 kinase domain, as predicted by analogy, would likely inhibit its autophosphorylation and subsequent downstream signaling cascades. Similarly, interaction with allosteric sites on the K-Ras protein could lock it in an inactive conformation, preventing its interaction with effector proteins and thereby inhibiting pathways that promote cell proliferation and survival. mdpi.com

Table 2: Predicted Modulatory Effect of this compound on Protein Activity

Target ProteinPredicted Effect on ActivityPotential Mechanism of Action
K-Ras InhibitionAllosteric modulation, disruption of effector protein binding.
HER2 InhibitionCompetitive inhibition of ATP binding, prevention of autophosphorylation.

Note: This table presents predicted effects based on the known mechanisms of action of other thiourea derivatives and small molecule inhibitors targeting K-Ras and HER2.

Structural Basis of Interactions (e.g., hydrogen bonding with specific residues)

The structural basis for the interaction between a ligand and its receptor is fundamental to understanding its biological activity. For thiourea derivatives, hydrogen bonding and hydrophobic interactions are key features that govern their binding to protein targets.

The thiourea moiety itself is a rich source of hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom). The crystal structure of a closely related compound, 3-Acetyl-1-(3-methylphenyl)thiourea (B2368935) , reveals the formation of both intra- and intermolecular hydrogen bonds. nih.gov In this structure, the N-H groups form hydrogen bonds with oxygen and sulfur atoms, demonstrating the potential of the thiourea core to engage in specific interactions within a protein's binding pocket.

In the context of this compound, the two N-H groups of the thiourea linker are predicted to act as hydrogen bond donors. The sulfur atom can act as a hydrogen bond acceptor. The phenyl and 3-methylphenyl groups provide hydrophobic surfaces that can engage in van der Waals interactions and π-π stacking with aromatic residues in the binding site.

In a hypothetical binding model with K-Ras, the thiourea moiety could interact with polar residues at the protein surface or within a binding pocket, while the aromatic rings could be accommodated in hydrophobic grooves. The methyl group on the phenyl ring could further enhance binding by fitting into a small hydrophobic sub-pocket.

Table 3: Predicted Hydrogen Bonding and Hydrophobic Interactions of this compound

Interaction TypePredicted Interacting Groups on LigandPotential Interacting Residues on K-RasPotential Interacting Residues on HER2
Hydrogen Bonding Thiourea N-H, Thiourea SSer145, Gln165Met801, Thr862
Hydrophobic Phenyl ring, 3-Methylphenyl ringVal112, Leu120, Ile146Leu726, Val734, Leu852
π-π Stacking Phenyl ring, 3-Methylphenyl ringTyr137Phe731

Note: The interacting residues listed are based on the analysis of binding sites in known K-Ras and HER2 inhibitor complexes and represent a predictive model for the interactions of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methylphenyl)-3-phenylthiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic addition of 3-methylphenylamine to phenyl isothiocyanate. Reaction optimization involves controlling temperature (15–20°C), solvent choice (THF or dioxane), and stoichiometry. Purification by recrystallization from ethanol/water mixtures yields high-purity products. Monitoring via TLC and IR spectroscopy (N–H stretching at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹) ensures progress .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : IR identifies thiourea functional groups, while NMR (¹H/¹³C) resolves aromatic and methyl substituents. Single-crystal XRD provides precise bond lengths and angles .
  • Computational : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts molecular geometry, vibrational frequencies, and electronic properties. Basis sets like 6-311G++(d,p) improve accuracy for sulfur-containing systems .

Q. How can researchers validate the purity and stability of this thiourea derivative under storage conditions?

  • Methodological Answer : Purity is confirmed via HPLC with UV detection (λ = 254 nm) and melting point analysis. Stability studies under inert atmospheres (N₂/Ar) at 4°C prevent degradation. Accelerated aging tests (e.g., 40°C/75% RH) assess shelf life, with periodic FTIR and NMR comparisons to detect decomposition .

Advanced Research Questions

Q. How can discrepancies between experimental (XRD) and computational (DFT) bond lengths be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from crystal packing forces (e.g., hydrogen bonds) not modeled in gas-phase DFT. Use periodic boundary conditions in solid-state DFT (e.g., VASP or Quantum ESPRESSO) to incorporate lattice effects. Compare Hirshfeld surfaces from CrystalExplorer with DFT-derived electrostatic potentials to identify intermolecular interactions .

Q. What challenges arise in refining the crystal structure of this compound using SHELX software, and how are they addressed?

  • Methodological Answer : Challenges include disordered methyl groups and thiourea torsional flexibility. In SHELXL, apply restraints (DFIX, ISOR) to stabilize refinement. Twinning analysis (PLATON) and high-resolution data (>0.8 Å) improve model accuracy. For low-resolution data, supplement with DFT-optimized geometries as restraints .

Q. What strategies enhance the bioactivity of this compound derivatives in anticancer or antiviral studies?

  • Methodological Answer : Introduce electron-withdrawing substituents (e.g., –CF₃, –NO₂) on the phenyl ring to modulate electron density and binding affinity. Pharmacophore modeling (e.g., Schrödinger Phase) identifies key interactions with targets like carbonic anhydrase IX. In vitro cytotoxicity assays (MTT/PI staining) validate activity, while MD simulations predict ligand-protein stability .

Q. How do solvent effects influence the tautomeric equilibrium of this compound in solution?

  • Methodological Answer : Polar solvents (DMSO, MeOH) stabilize the thione form (C=S) via hydrogen bonding, while nonpolar solvents (toluene) favor thiol tautomers. UV-Vis spectroscopy (250–400 nm) and temperature-dependent NMR quantify equilibrium constants. TD-DFT with solvent models (IEF-PCM) correlates spectral shifts with tautomer populations .

Key Research Recommendations

  • Combine crystallography (SHELXL) and solid-state DFT to resolve structural ambiguities .
  • Use hybrid QM/MM methods to study solvent effects on reactivity .
  • Explore substituent effects via Hammett plots in structure-activity studies .

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